6-Bromo-4-methoxyindole-3-carboxylic acid
Description
6-Bromo-4-methoxyindole-3-carboxylic acid is a substituted indole derivative featuring a bromine atom at the 6-position, a methoxy group at the 4-position, and a carboxylic acid group at the 3-position of the indole ring. For instance, 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde (C₁₀H₈BrNO₂, CAS 1202766-19-5) shares the same core substitution pattern but replaces the carboxylic acid with an aldehyde group . The carboxylic acid variant (C₁₀H₈BrNO₃, estimated molecular weight: 286.08 g/mol) is hypothesized to exhibit enhanced polarity and acidity compared to its aldehyde counterpart, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-5(11)2-7-9(8)6(4-12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJHZWXIIATNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromoindole Derivatives
6-Bromoindole is a crucial intermediate for further functionalization. A well-documented scalable approach involves:
- Diazotization of para-aminotoluene followed by bromination.
- Stepwise ring closure to form the indole nucleus.
This method is favored due to moderate yields, scalability, and inexpensive starting materials. Approximately several tens of grams can be produced reliably.
Introduction of the Methoxy Group at Position 4
Methoxylation at the 4-position is commonly achieved by:
- Starting from an appropriately substituted bromoindole or bromonitrobenzene precursor.
- Nucleophilic substitution or methylation of hydroxyl groups introduced via directed ortho-metalation or electrophilic substitution.
For example, 4-bromo-7-methylindole derivatives have been synthesized via cyclization of hydrazones with ethyl pyruvate in ethylene glycol under zinc chloride catalysis, demonstrating the feasibility of introducing substituents at specific positions before ring closure.
Bromination Methods for Indole Derivatives
Selective bromination at the 6-position or other positions on the indole ring can be performed using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride (CCl4) under reflux conditions. Key parameters include:
- Stoichiometric amounts of NBS relative to the substrate.
- Reaction times of approximately 5 hours.
- Removal of succinimide precipitate by filtration.
- Isolation of brominated products by crystallization.
This method yields brominated indole derivatives with moderate to good yields (e.g., 54% yield for 6-bromo-1,2-dimethyl-5-methoxy-3-(ethoxycarbonyl)indole).
Synthesis of Indole-3-Carboxylic Acid Derivatives
The carboxylic acid group at the 3-position is often introduced via ester intermediates:
- Alkylation of the indole nitrogen with bromoacetic ester.
- Subsequent hydrolysis of the ester to the carboxylic acid.
For example, 6-bromoindole is alkylated with bromoacetic ester, then hydrolyzed to 2-(6-bromo-1H-indol-1-yl)acetic acid.
Representative Preparation Method from Patent Literature
A related method for preparing 4-bromo-7-methylindole-2-carboxylic acid involves:
| Step | Reagents/Conditions | Description | Yield/Purity |
|---|---|---|---|
| 1 | 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate (1:1 molar ratio), ethanol solvent (1:6-10 mass ratio) | Formation of hydrazone intermediate | Not specified |
| 2 | Hydrazone + anhydrous zinc chloride catalyst, ethylene glycol solvent, nitrogen atmosphere, 150-170 °C, 2-4.5 h | Cyclization to ethyl ester of bromoindole-carboxylate | 59.9-66.1%, purity 98.3-98.8% (HPLC) |
| 3 | Ethyl ester + potassium hydroxide (1:2-2.5 molar ratio), ethanol solvent (1:5-10 mass ratio) | Hydrolysis to carboxylic acid | Not specified |
| Post-treatment | Activated carbon decolorization, acidification with HCl, crystallization, filtration, drying | Purification | Melting point 129-131 °C |
This method highlights the importance of controlled molar ratios, reaction temperatures, and post-reaction purification steps to obtain high-purity products.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Hydrazone formation | 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate | Ethanol | Ambient | Not specified | - | - | Molar ratio 1:1 |
| Cyclization | Hydrazone + ZnCl2 | Ethylene glycol | 150-170 °C | 2-4.5 h | 59.9-66.1 | 98.3-98.8 (HPLC) | N2 atmosphere |
| Hydrolysis | Ethyl ester + KOH | Ethanol | Ambient | Not specified | - | - | Molar ratio 1:2-2.5 |
| Bromination | Indole derivative + NBS | CCl4 | Reflux (boiling) | 5 h | 54-78 | - | Filtration of succinimide |
Research Findings and Considerations
- The use of N-bromosuccinimide for selective bromination is well-established, providing moderate yields and clean products suitable for further functionalization.
- The cyclization step catalyzed by anhydrous zinc chloride in ethylene glycol is crucial for ring closure and introduction of the carboxylate ester, with temperature control between 150-170 °C optimizing yield and purity.
- Hydrolysis of ester intermediates to the free acid is typically performed under basic conditions with potassium hydroxide in ethanol, followed by acidification and crystallization to isolate the acid form.
- The synthetic routes involving alkylation of 6-bromoindole with bromoacetic ester and subsequent hydrolysis are efficient for installing the carboxylic acid at the 3-position.
- Challenges in synthesis include controlling regioselectivity during bromination and methoxylation, optimizing yields during cyclization, and purification of closely related intermediates.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxyindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-methoxyindole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxyindole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Comparative Insights
Electronic and Steric Effects :
- The 6-bromo substituent in the target compound enhances electrophilicity at the 6-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine or methoxy analogs .
- The 4-methoxy group acts as an electron-donating substituent, stabilizing the indole ring and influencing regioselectivity in reactions. This contrasts with 6-methoxy-1H-indole-3-carboxylic acid , where the methoxy group at the 6-position reduces steric hindrance near the carboxylic acid .
Acidity and Reactivity :
- The 3-carboxylic acid group increases acidity (pKa ~4-5) compared to esters or aldehydes, enabling salt formation and hydrogen bonding. This property is critical for interactions in biological systems or coordination chemistry .
- In contrast, 7-chloro-3-methylindole-2-carboxylic acid exhibits lower acidity (pKa ~6-7) due to the electron-withdrawing chlorine at the 7-position and methyl group at the 3-position .
Synthetic Utility :
- The synthesis of brominated indoles often involves halogenation of indole precursors or cyclization of substituted anilines. For example, This compound could be derived via bromination of 4-methoxyindole-3-carboxylic acid, followed by purification using methods described for pyridine analogs (e.g., thionyl chloride-mediated activation) .
- 6-Bromo-1H-indole-4-carboxylic acid (CAS 103858-55-5) is commercially available and used in peptide coupling reactions, highlighting the versatility of bromoindole carboxylic acids .
Biological Activity
6-Bromo-4-methoxyindole-3-carboxylic acid is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.
This compound possesses both bromine and methoxy functional groups, which enhance its reactivity and biological activity compared to other indole derivatives. The presence of these groups influences its solubility and interaction with various molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays reveal that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways, leading to programmed cell death .
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 cell line, treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Antiviral Activity
Recent studies highlight the antiviral potential of this compound, particularly against SARS-CoV-2. At a concentration of 52.0 μM, it was found to completely inhibit viral replication in vitro, demonstrating significant interferon-inducing activity and suppression of syncytium formation induced by the spike protein of SARS-CoV-2 by 89% .
The antiviral mechanism involves binding to viral proteins and modulating host immune responses. The selectivity index (SI) for this compound has been reported as high as 78.6, indicating its potential as a therapeutic agent for COVID-19 prevention and treatment .
Comparison with Similar Compounds
When compared to related compounds such as 4-Methoxyindole-3-carboxylic acid and 6-Bromoindole-3-carboxylic acid, the presence of both bromine and methoxy groups in this compound confers unique properties that enhance its biological activities.
| Compound | Key Functional Groups | Biological Activity |
|---|---|---|
| This compound | Bromine, Methoxy | Antimicrobial, Anticancer, Antiviral |
| 4-Methoxyindole-3-carboxylic acid | Methoxy | Limited biological activity |
| 6-Bromoindole-3-carboxylic acid | Bromine | Moderate antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for 6-bromo-4-methoxyindole-3-carboxylic acid, and how can intermediates be characterized?
The synthesis typically begins with bromination and methoxylation of an indole scaffold. For example, a multi-step approach might involve:
Bromination : Introducing bromine at the 6-position of a pre-functionalized indole core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature).
Methoxylation : Installing the 4-methoxy group via nucleophilic substitution or metal-catalyzed coupling (e.g., copper-mediated O-methylation).
Carboxylic Acid Formation : Oxidation of a methyl ester or aldehyde precursor (e.g., 6-bromo-4-methoxyindole-3-carbaldehyde) using Jones reagent or KMnO₄ .
Intermediates should be characterized via:
Q. How can researchers optimize purification protocols for this compound?
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the carboxylic acid form, leveraging its lower solubility compared to ester precursors.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to resolve brominated byproducts.
- Acid-Base Extraction : Separate acidic impurities by dissolving the crude product in aqueous NaOH (1M), followed by acidification with HCl to precipitate the target compound .
Q. What analytical techniques are critical for confirming structural integrity?
- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., O–H⋯O dimers and N–H⋯O interactions) to confirm the planar indole core and substituent positions .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C–Br stretch at ~550 cm⁻¹) .
- Elemental Analysis : Validate Br and O content (±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The 6-bromo group is electrophilic due to inductive effects, while the 4-methoxy group enhances electron density at C-5/C-7 positions.
- Molecular Docking : Predict binding affinities for enzyme targets (e.g., cytochrome P450) by simulating interactions between the carboxylic acid moiety and catalytic residues .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Controlled Replication : Reproduce experiments under strict inert conditions (N₂ atmosphere) to mitigate oxidative degradation.
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. aqueous buffers (pH 2–7) to identify discrepancies caused by protonation states.
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>150°C) and correlate with literature .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for antimicrobial activity?
Modify Substituents : Replace the 4-methoxy group with hydroxyl or amino groups to evaluate hydrogen-bonding effects.
Esterification : Convert the carboxylic acid to methyl/ethyl esters to probe bioavailability.
Bioassay Integration : Screen derivatives against Gram-negative bacteria (e.g., E. coli) using MIC assays, comparing results to parent compound .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Side Reactions : Bromine migration or over-oxidation of the indole ring can occur at higher temperatures. Mitigate by using low-temperature (−10°C) bromination and stoichiometric control.
- Catalyst Optimization : Replace homogeneous catalysts (e.g., CuI) with heterogeneous alternatives (e.g., Cu-ZSM-5 zeolite) to improve yield and reduce metal contamination .
Q. How can NMR spectral assignments distinguish between positional isomers (e.g., 4-methoxy vs. 5-methoxy)?
Q. What role does hydrogen bonding play in the crystal packing of this compound?
Single-crystal X-ray studies reveal:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
